molecular formula C17H13F3O2 B590354 2-Trifluoromethyl-2'-methoxychalcone

2-Trifluoromethyl-2'-methoxychalcone

Cat. No.: B590354
M. Wt: 306.28 g/mol
InChI Key: BDZOPPCXQXPRKH-ZHACJKMWSA-N
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Description

Chalcone derivative 1 is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system, i.e., 1,3-diphenyl-2-propen-1-one derivative . Chalcone derivatives exhibit a wide range of therapeutic activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Chalcone derivatives are typically synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of acetophenone with benzaldehyde in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol . The reaction is carried out at temperatures ranging from 50°C to 100°C for several hours .

Industrial Production Methods: Industrial production of chalcone derivatives follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product separation further optimizes the production process .

Chemical Reactions Analysis

Types of Reactions: Chalcone derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Chalcone derivative 1 is unique compared to other similar compounds due to its specific structural features and biological activities:

Properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O2/c1-22-16-9-5-3-7-13(16)15(21)11-10-12-6-2-4-8-14(12)17(18,19)20/h2-11H,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZOPPCXQXPRKH-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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